

# Compound Profile: Physicochemical and Spectroscopic Characterization

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## Compound of Interest

Compound Name: *2-Bromo-N-isopropylbenzamide*

Cat. No.: *B181032*

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A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

## Physicochemical Properties

**2-Bromo-N-isopropylbenzamide**, with the CAS Number 64141-90-8, is a halogenated aromatic amide.<sup>[1]</sup> Its core structure consists of a benzamide moiety with a bromine atom at the ortho position of the phenyl ring and an isopropyl group attached to the amide nitrogen.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	242.11 g/mol	<a href="#">[1]</a>
IUPAC Name	2-bromo-N-(propan-2-yl)benzamide	<a href="#">[1]</a>
Synonyms	N-Isopropyl 2-bromobenzamide, 2-bromo-N-propan-2-ylbenzamide	<a href="#">[1]</a>
CAS Number	64141-90-8	<a href="#">[1]</a>

Note: Experimental data for properties such as melting point and solubility are not readily available in the cited literature; these would typically be determined empirically in a laboratory.

setting.

## Spectroscopic Signature

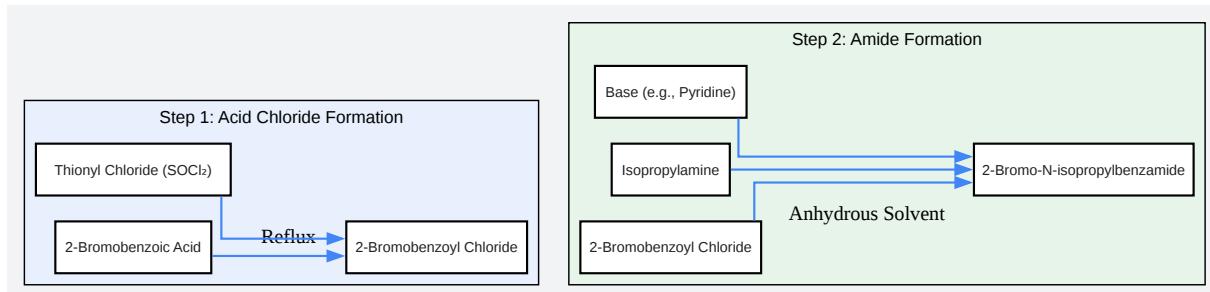
The structural elucidation of **2-Bromo-N-isopropylbenzamide** and its derivatives relies heavily on modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as a multiplet in the downfield region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two  $\text{CH}_3$  groups.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly influenced), and the carbons of the isopropyl group.[2][3]
- Mass Spectrometry (MS): The mass spectrum of **2-Bromo-N-isopropylbenzamide** is distinguished by the presence of the bromine atom, which has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a clear diagnostic marker.[4]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around  $3300 \text{ cm}^{-1}$ ), the C=O (amide I) stretching vibration (around  $1640 \text{ cm}^{-1}$ ), and C-H stretching vibrations of the aromatic and aliphatic groups.[2]

## Synthesis of **2-Bromo-N-isopropylbenzamide**: A Step-by-Step Protocol

The synthesis of **2-Bromo-N-isopropylbenzamide** is typically achieved through the acylation of isopropylamine with 2-bromobenzoyl chloride. This method is robust and can be adapted for the synthesis of a variety of N-substituted benzamides.

## Synthetic Workflow Diagram



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Caption: A generalized workflow for the two-step synthesis of **2-Bromo-N-isopropylbenzamide**.

## Experimental Protocol

### Materials:

- 2-Bromobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Isopropylamine
- Pyridine (or another suitable base)
- Anhydrous dichloromethane (DCM) or diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:****Step 1: Formation of 2-Bromobenzoyl Chloride**

- In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid.
- Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 equivalents).
- Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution ceases.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

**Step 2: Amide Formation**

- Dissolve isopropylamine and pyridine in anhydrous DCM in a separate flask and cool the mixture in an ice bath.
- Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **2-Bromo-N-isopropylbenzamide** can be purified by recrystallization or column chromatography on silica gel.

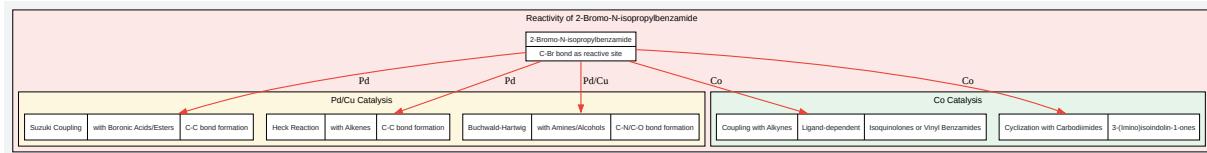
# Chemical Reactivity and Applications in Drug Discovery

The presence of the ortho-bromo substituent makes **2-Bromo-N-isopropylbenzamide** a valuable precursor for a variety of transition metal-catalyzed cross-coupling and cyclization reactions, which are pivotal in the synthesis of complex heterocyclic structures found in many pharmaceuticals.

## Key Reactions of 2-Bromobenzamides

- Palladium- and Copper-Catalyzed Cross-Coupling Reactions:** The C-Br bond is susceptible to oxidative addition by palladium and copper catalysts, enabling the formation of C-C, C-N, and C-O bonds. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of diverse substituents at the 2-position of the benzamide core.
- Cobalt-Catalyzed Cyclization Reactions:** Recent studies have demonstrated the utility of cobalt catalysts in the cyclization of 2-bromobenzamides with various coupling partners. For instance, the reaction with alkynes can lead to the formation of isoquinolones or 2-vinyl benzamides, with the product outcome being controlled by the choice of ligand.<sup>[5]</sup> Similarly, cyclization with carbodiimides provides a novel route to 3-(imino)isoindolin-1-ones.<sup>[6][7]</sup> These heterocyclic motifs are of significant interest in medicinal chemistry.

## Reactivity Logic Diagram



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Caption: Key transition metal-catalyzed reactions involving the C-Br bond of 2-bromobenzamides.

## Potential Pharmacological Applications

While specific biological activity data for **2-Bromo-N-isopropylbenzamide** is limited, the broader class of N-substituted benzamides and related structures has been investigated for various therapeutic applications:

- **Antimicrobial and Antifungal Agents:** Derivatives of 2-Bromo-N-phenylbenzamide have shown activity against pathogenic fungi and bacteria, particularly Gram-positive strains.[8]
- **Anti-inflammatory Activity:** Some benzamide derivatives have demonstrated potential as anti-inflammatory agents by inhibiting trypsin activity.[8]
- **Anticancer Agents:** The benzamide scaffold is a component of several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects on cancer cell lines.[9]

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-N-isopropylbenzamide** and its precursors.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[\[12\]](#)

## Conclusion

**2-Bromo-N-isopropylbenzamide** is a valuable and versatile building block in the arsenal of medicinal chemists and drug development professionals. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthetic accessibility and a rich reactivity profile, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A comprehensive understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

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